N-Methyl-3,5-dinitro-4-(piperidin-1-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₁₆N₄O₆S. It is known for its unique structure, which includes a piperidine ring, a sulfonamide group, and nitro groups. This compound has various applications in scientific research, particularly in the fields of chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide typically involves the nitration of a suitable precursor followed by sulfonation and piperidylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of nitro groups can yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and sulfonamide moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-3,5-dinitro-4-(1-piperidinyl)benzenesulfonamide: Similar structure but different substitution pattern.
3,5-dinitro-4-(1-piperidyl)benzenesulfonamide: Lacks the methyl group.
N-methyl-3,5-dinitrobenzenesulfonamide: Lacks the piperidyl group.
Uniqueness
N-methyl-3,5-dinitro-4-(1-piperidyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
19044-93-0 |
---|---|
Molekularformel |
C12H16N4O6S |
Molekulargewicht |
344.35 g/mol |
IUPAC-Name |
N-methyl-3,5-dinitro-4-piperidin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H16N4O6S/c1-13-23(21,22)9-7-10(15(17)18)12(11(8-9)16(19)20)14-5-3-2-4-6-14/h7-8,13H,2-6H2,1H3 |
InChI-Schlüssel |
AOPLASFAHDNPCE-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.